4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid: is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoxazepine core structure, which is a seven-membered heterocyclic compound containing oxygen and nitrogen atoms. The presence of the tert-butoxy group and carboxylic acid moiety adds to its chemical complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is to start with a benzoxazepine derivative and introduce the tert-butoxy group through a series of reactions involving protection and deprotection steps. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactions would involve the use of reactors capable of handling high pressures and temperatures, as well as efficient separation and purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : Reduction reactions can be used to modify the benzoxazepine ring or the tert-butoxy group.
Substitution: : Substitution reactions can introduce different functional groups at various positions on the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include:
Esters and Amides: : Resulting from the oxidation of the carboxylic acid group.
Reduced Derivatives: : Resulting from the reduction of the benzoxazepine ring or the tert-butoxy group.
Substituted Benzoxazepines: : Resulting from substitution reactions at different positions on the ring.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential use as a pharmaceutical intermediate.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepines: : Similar compounds with variations in the substituents on the benzoxazepine ring.
Tert-Butyl Esters: : Compounds with tert-butoxy groups attached to different functional groups.
Carboxylic Acids: : Other carboxylic acids with different core structures.
Uniqueness
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid: is unique due to its combination of the benzoxazepine core, tert-butoxy group, and carboxylic acid moiety. This combination provides a distinct set of chemical properties and reactivity that sets it apart from other similar compounds.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-8-9-20-11-7-5-4-6-10(11)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELTQIPWNOJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC=CC=C2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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